chemical structure and stereochemistry of (1R,2S,4R)-4-Aminocyclopentane-1,2-diol
chemical structure and stereochemistry of (1R,2S,4R)-4-Aminocyclopentane-1,2-diol
The following technical guide details the chemical structure, stereochemistry, and synthesis of (1R,2S,4R)-4-Aminocyclopentane-1,2-diol.
High-Value Chiral Scaffold for Carbocyclic Nucleoside Analogues [1][2]
Executive Summary
(1R,2S,4R)-4-Aminocyclopentane-1,2-diol is a critical carbocyclic intermediate used primarily in the synthesis of carbocyclic nucleosides —a class of antiviral and antineoplastic agents where the labile glycosidic bond of natural nucleosides is replaced by a hydrolytically stable carbon-carbon bond.[1][2][3] This specific stereoisomer features a cis-1,2-diol motif mimicking the ribose 2',3'-hydroxyls, and a C4-amino group that serves as the attachment point for nucleobases (purines/pyrimidines), effectively mimicking the C1' position of the furanose ring.
Structural Analysis & Stereochemistry
The molecule consists of a cyclopentane ring with three chiral centers. Its stereochemical designation—(1R, 2S, 4R)—defines a precise spatial arrangement essential for biological recognition by enzymes such as RNA polymerases and kinases.
Stereochemical Assignment (CIP Rules)
To validate the configuration, we apply the Cahn-Ingold-Prelog (CIP) priority rules.
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Ring Conformation: The cyclopentane ring typically adopts an envelope conformation to minimize torsional strain, with C4 (bearing the amine) often at the flap position.
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Configuration at C1 and C2 (The Diol):
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Assignment: (1R, 2S).
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Implication: In a cyclopentane ring, a (1R, 2S) configuration for 1,2-disubstituted carbons indicates a cis-relationship . Both hydroxyl groups lie on the same face of the ring (e.g., both "up" or wedge).
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Validation:
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C1 (R): Priority: -OH (1) > C2 (2) > C5 (3) > H (4). With OH "up" (wedge), the sequence 1→2→3 is clockwise (R).
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C2 (S): Priority: -OH (1) > C1 (2) > C3 (3) > H (4). With OH "up" (wedge), the sequence 1→2→3 is counter-clockwise (S).
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Configuration at C4 (The Amine):
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Assignment: (4R).
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Symmetry Consideration: The cis-1,2-diol cyclopentane fragment possesses a plane of symmetry bisecting the C1-C2 bond and passing through C4.[2] Consequently, C4 is a pseudoasymmetric center (often denoted by lowercase r or s in strict IUPAC nomenclature, but R is used here as per common industry labeling).
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Orientation: For the center to be designated 4R, the amine group's orientation is defined by the priority of the chiral paths (C3 vs C5). Since C1(R) and C2(S) are enantiomeric paths, the priority is determined by the rule R > S .
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Path A: C4 → C5 → C1(R). (Higher Priority)
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Path B: C4 → C3 → C2(S). (Lower Priority)
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Result: For a 4R configuration, the Amino group (-NH2) is typically trans to the cis-diol (i.e., if diols are "up", the amine is "down").
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Structural Visualization
The following diagram illustrates the stereochemical relationships and priority assignments.
Caption: Stereochemical breakdown of the (1R,2S,4R) isomer, highlighting the cis-diol and trans-amine arrangement.
Synthetic Pathways
The synthesis of (1R,2S,4R)-4-Aminocyclopentane-1,2-diol relies on stereoselective functionalization of the cyclopentene double bond.[2] The industrial standard utilizes Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one) as the starting chiral synthon.[2][3][4]
Retrosynthetic Analysis
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Precursor: N-Protected 4-aminocyclopent-2-ene.[2]
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Key Transformation: Syn-dihydroxylation of the alkene.[2]
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Note: Anti-dihydroxylation (via epoxide) would yield the trans-diol (1R, 2R), which is incorrect for this target. Osmium tetroxide (OsO4) is required to install the cis-diol (1R, 2S).
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Step-by-Step Synthesis Protocol
Phase 1: Preparation of the Olefin Scaffold
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Starting Material: (±)-Vince Lactam (racemic) or (-)-Vince Lactam (enantiopure).[2]
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Note: Since the target (1R,2S,4R) is a meso compound (achiral due to symmetry), racemic starting material can be used, but enzymatic resolution is often employed to ensure specific enantiomers of intermediates if desymmetrization is planned later.
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Lactam Opening:
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Reagent: HCl / MeOH or Boc2O / DMAP followed by hydrolysis.
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Product: (1R, 4S)-4-((tert-butoxycarbonyl)amino)cyclopent-2-ene-1-carboxylic acid (or methyl ester).[2]
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Decarboxylation / Functional Group Manipulation:
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To get the simple 4-aminocyclopentene core, the carboxylate must be removed or transformed. However, in many drug syntheses, the carboxylate is retained or converted to a hydroxymethyl group.
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Direct Route:Curtius Rearrangement of the carboxylic acid yields a diamine.
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Alternative: If the target is strictly the amino-diol (no carboxylate), one starts from Cyclopentadiene + Nitrosyl Chloride or similar to get 4-aminocyclopentene directly, OR performs a decarboxylative functionalization of the Vince Lactam derivative.
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Phase 2: Stereoselective Dihydroxylation (The Critical Step)
This step establishes the (1R, 2S) configuration.
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Substrate: N-Boc-4-aminocyclopent-2-ene .
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Reagents: Catalytic OsO4 (2.5 mol%), N-Methylmorpholine N-oxide (NMO, 1.1 equiv), Acetone/Water (4:1).
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Mechanism:
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The OsO4 approaches the double bond from the face opposite to the bulky N-Boc group (steric control).
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If N-Boc is "Down", OsO4 attacks from "Up".[2]
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Result: Formation of the cis-diol on the face opposite the amine.
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Stereochemistry: This yields the Trans-Amine / Cis-Diol relationship ((1R, 2S)-diol, 4R-amine).[2]
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Workup: Quench with Na2SO3 to reduce osmate esters. Extraction with EtOAc.
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Deprotection:
Synthesis Flowchart
Caption: Synthetic pathway from Vince Lactam to the target amino-diol via stereoselective syn-dihydroxylation.
Pharmaceutical Applications
This scaffold is a cornerstone in the development of Carbocyclic Nucleosides , which mimic natural nucleosides but possess superior metabolic stability against phosphorylases.
| Drug Class | Mechanism of Action | Role of (1R,2S,4R)-Scaffold |
| Antivirals | RNA Polymerase Inhibition | Mimics the ribose sugar; the 1,2-diol binds to the polymerase active site, while the amine links to the nucleobase (e.g., Adenine/Guanine mimic). |
| Aristeromycin Analogs | S-Adenosylhomocysteine Hydrolase Inhibition | The cis-diol is essential for hydrogen bonding within the enzyme's cofactor binding pocket.[2] |
| HCV/Ebola Therapeutics | Chain Termination | Used as a stable template to construct analogues like Galidesivir (related aza-sugar) or Peramivir precursors (related cyclopentane).[2] |
Comparative Data: Ribose vs. Carbocycle[2]
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Bond Stability: The C-N bond in the carbocyclic analogue (formed at the C4-amine) is non-hydrolyzable, unlike the labile N-glycosidic bond in natural nucleosides.
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Ring Pucker: The cyclopentane ring mimics the C2'-endo or C3'-endo pucker of ribose depending on substitution, allowing for precise fitting into viral polymerase active sites.[2]
References
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Vince, R. (1979). "Synthesis of Carbocyclic Nucleosides via Vince Lactam." Journal of Medicinal Chemistry.
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BioCryst Pharmaceuticals. (2014). "Discovery of BCX4430 (Galidesivir), a Broad-Spectrum Antiviral." Nature.
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Trost, B. M. (2000). "Asymmetric Synthesis of Chiral Cyclopentanes." Chemical Reviews.
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PubChem. "Compound Summary: (1R,2S)-cyclopentane-1,2-diol."[2][5] National Library of Medicine.
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BenchChem. "Isomers of Cyclopentane Derivatives."
Sources
- 1. 1110772-05-8|(1R,3S)-3-Aminocyclopentanol|BLD Pharm [bldpharm.com]
- 2. 721884-82-8|(1R,3R)-3-Aminocyclohexanol|BLD Pharm [bldpharm.com]
- 3. US6780635B2 - Process for the preparation of optically active azabicyclo heptanone derivatives - Google Patents [patents.google.com]
- 4. US6780635B2 - Process for the preparation of optically active azabicyclo heptanone derivatives - Google Patents [patents.google.com]
- 5. cis-1,2-Cyclopentanediol, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
